1-Fluoro-1,1,2,2-tetrachloroethane chemical properties
1-Fluoro-1,1,2,2-tetrachloroethane chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-Fluoro-1,1,2,2-tetrachloroethane, also known as HCFC-121. Intended for researchers, chemists, and professionals in drug development and material science, this guide delves into the compound's core chemical and physical properties, reactivity, environmental fate, and analytical characterization. The structure is designed to offer not just data, but also expert insights into the causality behind its chemical behavior.
Introduction and Molecular Identity
1-Fluoro-1,1,2,2-tetrachloroethane (C₂HCl₄F) is a hydrochlorofluorocarbon (HCFC), a class of compounds developed as replacements for chlorofluorocarbons (CFCs). Its identity is established by its unique Chemical Abstracts Service (CAS) number, 354-14-3.[1] The presence of a hydrogen atom makes it more susceptible to degradation in the troposphere compared to CFCs, resulting in a lower potential to deplete stratospheric ozone.[2][3] Understanding its properties is crucial for assessing its environmental impact and for its safe handling in industrial and laboratory settings.
Molecular Structure
The structure consists of a two-carbon ethane backbone. One carbon atom is bonded to two chlorine atoms and one fluorine atom, while the second is bonded to two chlorine atoms and one hydrogen atom. This asymmetric halogenation significantly influences its polarity and reactivity.
Caption: Molecular structure of 1-Fluoro-1,1,2,2-tetrachloroethane.
Physicochemical Properties
The physical properties of a compound are dictated by its molecular structure and intermolecular forces. The high molecular weight and polarity of HCFC-121 result in it being a liquid at standard temperature and pressure.
| Property | Value | Source(s) |
| Molecular Formula | C₂HCl₄F | [3] |
| Molecular Weight | 185.8 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -82.6 °C | [1][3] |
| Boiling Point | 115-117 °C | [1][3] |
| Density | 1.622 g/cm³ (at 20°C) | [1] |
| Vapor Pressure | 18.7 mmHg (at 25°C) | [3] |
| Refractive Index | 1.4487 (at 20°C) | [1] |
| Henry's Law Constant | ~0.003 atm·m³/mol | [2][3] |
Expert Interpretation: The relatively high boiling point for a two-carbon molecule is a direct consequence of its substantial molecular mass and the dipole-dipole interactions arising from the polar C-Cl and C-F bonds. The Henry's Law constant indicates a tendency to volatilize from water, a key process in its environmental distribution.[3]
Chemical Reactivity and Stability
The reactivity of 1-Fluoro-1,1,2,2-tetrachloroethane is generally low under standard conditions, a characteristic of many halogenated hydrocarbons.[1][2] The carbon-halogen bonds are strong, rendering the molecule chemically inert in many situations.[4]
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General Stability : The molecule does not react rapidly with air or water.[4] However, its parent compound, 1,1,2,2-tetrachloroethane, is known to slowly decompose in the presence of air, moisture, and light, or more rapidly in the presence of alkali, to form trichloroethylene via dehydrochlorination.[5] It is plausible that HCFC-121 could undergo a similar, albeit likely slower, dehydrochlorination or dehydrofluorination under basic conditions or thermal stress.
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Reactivity with Metals and Reducing Agents : Like many organohalides, it can react violently with strong reducing agents, such as very active metals (e.g., sodium, potassium) or finely divided metals like aluminum.[1][2][4] This reactivity is driven by the favorable thermodynamics of metal halide formation.
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Oxidation : The compound resists oxidation but can be forced to react with strong oxidizing agents, particularly under extreme temperatures.[1][2][4]
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Thermal Decomposition : At elevated temperatures, halogenated hydrocarbons can decompose to form toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).
Caption: Reactivity profile of 1-Fluoro-1,1,2,2-tetrachloroethane.
Environmental Fate and Considerations
The environmental behavior of HCFC-121 is governed by its physical properties and slow degradation rates.
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Atmospheric Fate : When released into the atmosphere, the compound is expected to degrade primarily through reaction with photochemically-produced hydroxyl radicals.[3] This process is slow, with an estimated atmospheric half-life of 1300 days.[3] This persistence allows a fraction of the substance to reach the stratosphere, where it can contribute to ozone depletion, although its Ozone Depleting Potential (ODP) is low (0.01-0.04) compared to CFCs.[3]
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Aquatic and Terrestrial Fate : Due to its moderate Henry's Law constant, volatilization is a significant fate process from both water and moist soil surfaces.[2][3] The estimated volatilization half-life from a model river is about 4 hours, and from a model lake, it is 5.5 days.[3] Its estimated soil organic carbon-water partitioning coefficient (Koc) of 150 suggests it will have moderate mobility in soil, implying some potential for leaching into groundwater.[2][3] Biodegradation is expected to be a very slow process.[2]
Analytical Methodologies
The quantitative analysis of HCFC-121 in environmental or industrial samples requires sensitive and specific methods. While a specific, standardized protocol for this compound is not widely published, the established methods for volatile organic compounds (VOCs) are directly applicable. Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS) is the reference methodology.
Protocol: Purge and Trap GC-MS Analysis
This protocol is a self-validating system for the analysis of HCFC-121 in a water matrix.
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Sample Preparation :
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Collect the aqueous sample in a vial with zero headspace to prevent loss by volatilization.
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Add an internal standard (e.g., a deuterated analog or a compound with similar properties not expected in the sample) for accurate quantification.
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Purging :
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The sample is heated to a controlled temperature (e.g., 40°C) in a purging vessel.
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An inert gas (helium or nitrogen) is bubbled through the sample for a set time (e.g., 10-15 minutes). The gas strips the volatile HCFC-121 from the aqueous phase.
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Causality: This step leverages the compound's volatility and low water solubility to efficiently transfer it to the gas phase.
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Trapping :
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The gas stream from the purger is passed through a trap containing a combination of sorbent materials (e.g., Tenax®, silica gel, carbon molecular sieve).
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HCFC-121 is adsorbed onto the trap, concentrating it from the gas stream.
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Causality: The sorbents are chosen to effectively retain the target analyte while allowing the inert purge gas to pass through.
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Thermal Desorption and Injection :
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The trap is rapidly heated, causing the HCFC-121 to desorb into a small volume of carrier gas.
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This gas is then injected directly into the GC column. This ensures a narrow injection band, which is critical for achieving good chromatographic resolution.
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-
Gas Chromatography (GC) :
-
The analyte is separated from other volatile compounds on a capillary column (e.g., a DB-624 or similar).
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The oven temperature is programmed to ramp up, eluting compounds based on their boiling points and interaction with the column's stationary phase.
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-
Mass Spectrometry (MS) :
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As HCFC-121 elutes from the GC column, it enters the mass spectrometer.
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It is ionized (typically by electron impact), causing it to fragment into a predictable pattern of ions.
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The mass-to-charge ratio (m/z) of these ions is measured. The most abundant fragment ion reported for this compound is at m/z 101.[3]
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Causality: The unique fragmentation pattern serves as a chemical fingerprint for positive identification, while the ion abundance is used for quantification.
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Caption: Workflow for Purge and Trap GC-MS analysis of HCFC-121.
Safety and Handling
Given its chemical nature and the known hazards of related compounds, strict safety protocols are mandatory.
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GHS Hazards : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
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Handling Precautions :
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.
-
Avoid contact with strong reducing agents and active metals.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Toxicological Considerations : The parent compound, 1,1,2,2-tetrachloroethane, is a known hepatotoxin (damages the liver) and neurotoxin.[6] While specific toxicological data for HCFC-121 is less common, a precautionary approach assuming similar potential hazards is warranted.
Conclusion
1-Fluoro-1,1,2,2-tetrachloroethane is a compound with moderate stability, defined physicochemical properties, and known environmental pathways. Its primary value lies in understanding its behavior as part of the broader class of halogenated hydrocarbons. For researchers, its handling demands adherence to stringent safety protocols due to its irritant properties and the toxicological profile of its structural analogs. The analytical methods outlined provide a robust framework for its detection and quantification, essential for both research and environmental monitoring.
References
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Mount Laurel MUA. (2022). 1,1,2,2-Tetrachloroethane (C2H2Cl4). [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 1,1,2,2-Tetrachloroethane. [Link]
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New Jersey Department of Health. (n.d.). 1,1,2,2-Tetrachloroethane - Hazardous Substance Fact Sheet. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). 1,1,2,2-Tetrachloroethane - IDLH. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for 1,1,2,2-Tetrachloroethane. [Link]
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U.S. Environmental Protection Agency (EPA). (2008). Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). [Link]
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PubChem. (n.d.). 1,1,2,2-Tetrachloroethane. [Link]
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